molecular formula C17H14N2O3 B11693122 (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11693122
M. Wt: 294.30 g/mol
InChI Key: DCCXPTQVFZFDSG-PTNGSMBKSA-N
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Description

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a methoxybenzylidene group attached to a pyrazolidine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-methoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxybenzylidene group to a methoxybenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Substituted pyrazolidine derivatives.

Scientific Research Applications

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(3-methoxybenzylidene)-2-benzofuran-1(3H)-one
  • N-(3-methoxybenzylidene)-2,3-xylidine
  • N-(3-methoxybenzylidene)-m-toluidine

Uniqueness

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific structural features, such as the combination of a methoxybenzylidene group with a pyrazolidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)11-15-16(20)18-19(17(15)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)/b15-11-

InChI Key

DCCXPTQVFZFDSG-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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